molecular formula C10H16N2O2 B129582 O-Bis(2-aminoethoxy)benzene CAS No. 42988-85-2

O-Bis(2-aminoethoxy)benzene

Cat. No.: B129582
CAS No.: 42988-85-2
M. Wt: 196.25 g/mol
InChI Key: HMAWLSAOFCZZJX-UHFFFAOYSA-N
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Description

O-Bis(2-aminoethoxy)benzene, also known as 1,2-Bis(2-aminoethoxy)benzene, is an organic compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . This compound is characterized by the presence of two aminoethoxy groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Bis(2-aminoethoxy)benzene typically involves the reaction of 1,2-dihydroxybenzene with 2-chloroethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of 1,2-dihydroxybenzene are replaced by aminoethoxy groups . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

O-Bis(2-aminoethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

O-Bis(2-aminoethoxy)benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of O-Bis(2-aminoethoxy)benzene involves its interaction with various molecular targets and pathways. The aminoethoxy groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the compound can act as a chelating agent, binding to metal ions and modulating their activity in biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Bis(2-aminoethoxy)benzene is unique due to its benzene ring, which imparts aromaticity and enhances its stability and reactivity compared to its aliphatic counterparts. This aromatic nature allows for additional interactions and applications in various fields, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2-[2-(2-aminoethoxy)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12/h1-4H,5-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAWLSAOFCZZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCN)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366033
Record name 2,2'-[1,2-Phenylenebis(oxy)]di(ethan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42988-85-2
Record name 2,2'-[1,2-Phenylenebis(oxy)]di(ethan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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